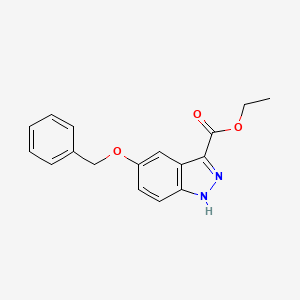
5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile
説明
5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile, also known as MMSPC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MMSPC belongs to the family of pyridine-based compounds, which have been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
科学的研究の応用
Pharmacological Research: Inhibition of ALOX15
5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile: has been identified as a potential pharmacophore for the substrate-selective inhibition of mammalian 15-lipoxygenases (ALOX15) . ALOX15 is involved in lipid peroxidation and plays a variable role in cancer and inflammation models. The inhibition of ALOX15 can be crucial for developing new therapeutic strategies against diseases where linoleic acid- and arachidonic acid-derived metabolites are pathogenic.
Cancer Research: Anticancer Properties
Compounds with a sulfanyl functional group, such as 5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile , have shown promise in anticancer research . Their ability to interact with various biological targets makes them suitable candidates for drug development aimed at treating different types of cancer.
Enzyme Inhibition: Selective Enzyme Modulators
This compound’s structural features allow it to act as a selective enzyme modulator. It can inhibit specific enzymes involved in disease progression, making it valuable for designing drugs with fewer side effects due to their selectivity .
Antioxidant Research: Oxidative Stress Reduction
The sulfanyl group in 5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile may confer antioxidant properties, helping to reduce oxidative stress in cells. This is particularly relevant in neurodegenerative diseases and aging research .
Antimicrobial Research: Development of New Antibiotics
Research into new antibiotics is critical due to the rise of antibiotic-resistant bacteria. The structural complexity of 5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile provides a platform for developing novel antimicrobial agents .
Anti-inflammatory Research: Treatment of Chronic Inflammation
The compound’s potential to modulate enzymes like ALOX15 also extends to anti-inflammatory applications. It could be used to develop treatments for chronic inflammatory conditions without the side effects associated with non-selective anti-inflammatory drugs .
特性
IUPAC Name |
5-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-13(7-11(8-15)14(18)16-9)10-3-5-12(17-2)6-4-10/h3-7H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIHFCFPKOIZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=S)N1)C#N)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




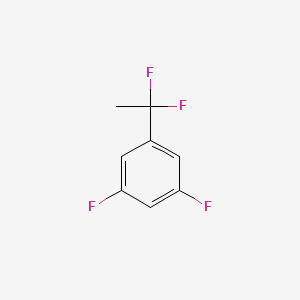
![4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454326.png)
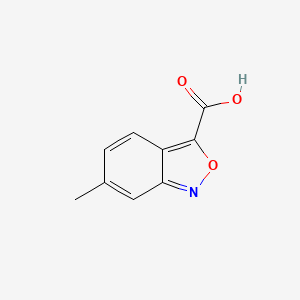
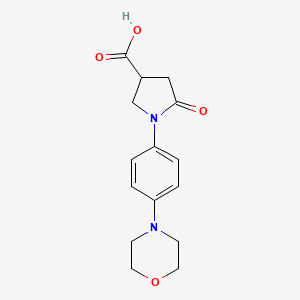
![[1-(3,4-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1454329.png)
![{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine](/img/structure/B1454330.png)

![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)
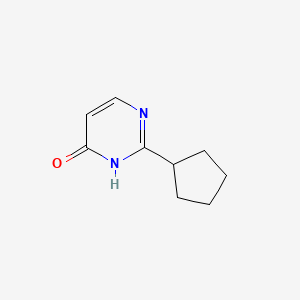
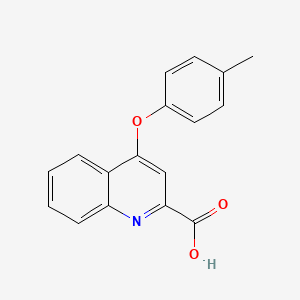
![2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1454339.png)
![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)
